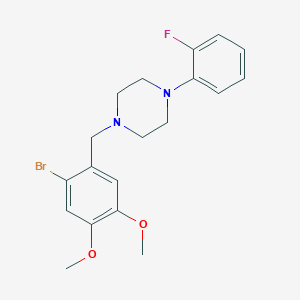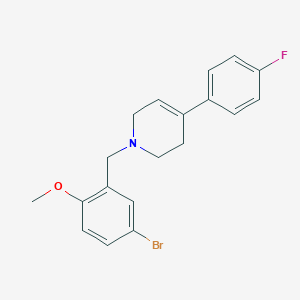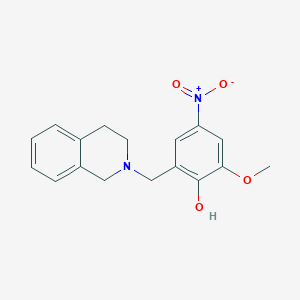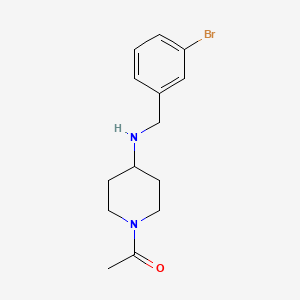![molecular formula C14H27NO B3850323 [1-(2,6-dimethyl-5-hepten-1-yl)-2-pyrrolidinyl]methanol](/img/structure/B3850323.png)
[1-(2,6-dimethyl-5-hepten-1-yl)-2-pyrrolidinyl]methanol
Descripción general
Descripción
[1-(2,6-dimethyl-5-hepten-1-yl)-2-pyrrolidinyl]methanol is a chemical compound that belongs to the class of terpenoid alcohols. It is commonly known as geranylgeraniol and is found in a variety of plants, including fruits, vegetables, and herbs. Geranylgeraniol has been extensively studied for its potential therapeutic applications due to its unique biochemical and physiological properties.
Mecanismo De Acción
Geranylgeraniol exerts its effects through various mechanisms, including the regulation of gene expression and the inhibition of signaling pathways involved in inflammation and cancer. Geranylgeraniol has also been shown to activate the AMPK pathway, which plays a critical role in regulating energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
Geranylgeraniol has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Geranylgeraniol has also been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Geranylgeraniol has several advantages for use in lab experiments. It is readily available and can be synthesized through various methods. Geranylgeraniol is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of geranylgeraniol is its poor solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on geranylgeraniol. One potential direction is the development of novel therapeutic agents based on geranylgeraniol. Another potential direction is the investigation of the effects of geranylgeraniol on the gut microbiome and its potential role in regulating immune function. Additionally, further research is needed to elucidate the mechanisms underlying the effects of geranylgeraniol on bone health and the prevention of osteoporosis.
Aplicaciones Científicas De Investigación
Geranylgeraniol has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. Geranylgeraniol has also been shown to improve bone health and prevent the progression of osteoporosis.
Propiedades
IUPAC Name |
[1-(2,6-dimethylhept-5-enyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c1-12(2)6-4-7-13(3)10-15-9-5-8-14(15)11-16/h6,13-14,16H,4-5,7-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSTYZSPTDXKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CN1CCCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5414386 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-{3-[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B3850245.png)


![4-[(1-acetyl-4-piperidinyl)amino]cyclohexanol](/img/structure/B3850258.png)
![(2-bromo-4,5-dimethoxybenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3850264.png)

![(4-ethylcyclohexyl)[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B3850280.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B3850284.png)
![[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol](/img/structure/B3850290.png)

![N-[2-(3-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B3850312.png)
![1-[(5-bromo-2-furyl)methyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B3850314.png)

![N,1-dimethyl-N-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinamine](/img/structure/B3850339.png)